2,4-Dibromo-6-chloro-1-isobutoxybenzene is an organic compound with the molecular formula C₁₃H₁₃Br₂ClO. This compound features multiple halogen substitutions and an isobutoxy functional group, which contribute to its chemical properties and potential applications. The compound is classified as a halogenated aromatic compound and is recognized for its utility in various chemical syntheses.
2,4-Dibromo-6-chloro-1-isobutoxybenzene falls under the category of halogenated organic compounds, specifically aromatic compounds due to the presence of a benzene ring. It is characterized by its dibromo and chloro substituents, which influence its reactivity and interactions in chemical reactions.
The synthesis of 2,4-Dibromo-6-chloro-1-isobutoxybenzene typically involves a multi-step process that includes bromination, chlorination, and etherification. The general synthetic route can be outlined as follows:
The reaction conditions for bromination typically require the presence of a solvent such as dichloromethane or chloroform and may involve temperature control to optimize yield. The use of Lewis acids can enhance the efficiency of these reactions.
The molecular structure of 2,4-Dibromo-6-chloro-1-isobutoxybenzene features a benzene ring substituted with two bromine atoms at positions 2 and 4, one chlorine atom at position 6, and an isobutoxy group attached to the benzene ring. The structural formula can be represented as:
CC(C)OC1=C(C(=C(C=C1Br)Br)Cl)C
.2,4-Dibromo-6-chloro-1-isobutoxybenzene is involved in several types of chemical reactions:
The reactivity patterns are influenced by the electron density on the aromatic ring due to halogen substituents. For example, the bromine atoms serve as good leaving groups during substitution reactions.
The mechanism of action for reactions involving 2,4-Dibromo-6-chloro-1-isobutoxybenzene typically follows these steps:
Kinetic studies may reveal that these reactions are influenced by factors such as solvent polarity and temperature.
2,4-Dibromo-6-chloro-1-isobutoxybenzene has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4